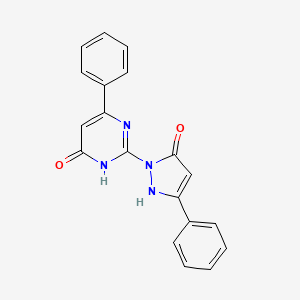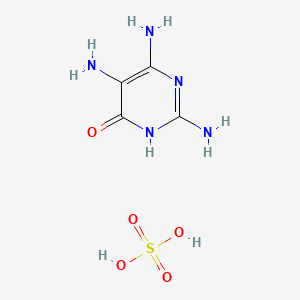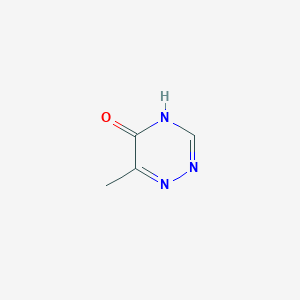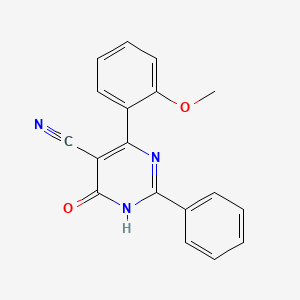![molecular formula C13H10F3N3O3 B1417510 5-hydroxy-3-[3-(trifluorométhyl)phényl]-1,2,4-triazine-6-carboxylate d'éthyle CAS No. 77195-47-2](/img/structure/B1417510.png)
5-hydroxy-3-[3-(trifluorométhyl)phényl]-1,2,4-triazine-6-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-hydroxy-3-[3-(trif
Applications De Recherche Scientifique
Développement pharmaceutique
Le groupe trifluorométhyle dans ce composé est significatif en chimie pharmaceutique. Il peut améliorer l'activité biologique et la stabilité métabolique des candidats médicaments potentiels. Ce composé pourrait être utilisé dans le développement de nouveaux médicaments, en particulier ceux ciblant les maladies où la modulation des interactions protéiques ou l'inhibition enzymatique est cruciale .
Recherche agrochimique
En agrochimie, de tels composés sont précieux pour la création de pesticides et d'herbicides à puissance et sélectivité accrues. La présence du groupe trifluorométhyle peut conduire à des composés plus résistants à la dégradation dans l'environnement, offrant ainsi une protection plus durable aux cultures .
Science des matériaux
Les propriétés électroniques uniques du groupe trifluorométhyle peuvent être exploitées en science des matériaux. Ce composé pourrait être utilisé pour synthétiser de nouveaux matériaux présentant des caractéristiques optiques ou électroniques spécifiques, potentiellement utiles dans le développement de semi-conducteurs organiques ou de cellules photovoltaïques .
Catalyse
Les catalyseurs contenant des groupes trifluorométhyle peuvent présenter une réactivité et une sélectivité accrues. Ce composé pourrait être utilisé pour concevoir de nouveaux catalyseurs pour des réactions chimiques importantes dans les procédés industriels, telles que la synthèse de molécules organiques complexes .
Études biologiques
Des composés comme le 5-hydroxy-3-[3-(trifluorométhyl)phényl]-1,2,4-triazine-6-carboxylate d'éthyle peuvent être utilisés comme sondes dans les systèmes biologiques pour étudier les interactions protéiques, les activités enzymatiques ou les processus cellulaires. Ils peuvent aider à comprendre les mécanismes sous-jacents des maladies au niveau moléculaire .
Imagerie diagnostique
La structure chimique du composé pourrait être modifiée pour créer des agents de contraste pour des techniques d'imagerie médicale telles que l'IRM ou la TEP. Le groupe trifluorométhyle pourrait améliorer les propriétés de l'agent, telles que sa demi-vie dans l'organisme ou sa capacité à cibler des tissus spécifiques .
Chimie de l'environnement
La recherche sur le devenir environnemental des composés contenant du trifluorométhyle est essentielle. Ce composé pourrait être étudié pour comprendre ses produits de dégradation et leur impact sur les écosystèmes, contribuant ainsi à des pratiques de conception chimique plus sûres .
Chimie organique synthétique
Ce composé peut servir de bloc de construction en chimie organique synthétique, permettant la création d'une large gamme de molécules structurellement diverses. Sa réactivité peut être exploitée pour développer de nouvelles voies de synthèse pour des molécules organiques complexes .
Mécanisme D'action
Target of Action
The compound contains a trifluoromethyl group , which is often found in pharmaceuticals and agrochemicals due to its ability to modify the properties of organic molecules. It also contains an indole nucleus , which is known to bind with high affinity to multiple receptors.
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets enzymes, it might inhibit or enhance their activity. If it targets receptors, it could act as an agonist or antagonist. The trifluoromethyl group can participate in radical reactions , which might influence the compound’s interactions with its targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The results of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has antiviral activity, it might prevent viral replication within host cells .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the trifluoromethyl group is known to enhance the stability of pharmaceuticals .
Propriétés
IUPAC Name |
ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOJTPZTDJCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363162 | |
| Record name | AG-H-08496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77195-47-2 | |
| Record name | AG-H-08496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)


![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)


![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)
![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)
![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)



